Cas no 920213-60-1 (N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzenesulfonamide)

N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazine core with an ethoxyphenyl substituent, offering potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a benzenesulfonamide moiety with a pyridazine-ether linkage, suggesting possible bioactivity as a kinase inhibitor or receptor modulator. The ethoxy group enhances lipophilicity, potentially improving membrane permeability, while the sulfonamide functionality may contribute to binding interactions with biological targets. This compound is of interest for structure-activity relationship (SAR) studies due to its modular design, allowing for further derivatization. Its synthetic versatility and distinct pharmacophore make it a valuable intermediate for developing novel therapeutic agents.
N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzenesulfonamide structure
920213-60-1 structure
Product Name:N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzenesulfonamide
CAS No:920213-60-1
MF:C20H21N3O4S
MW:399.463443517685
CID:5496553
Update Time:2025-05-20

N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
    • N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzenesulfonamide
    • Inchi: 1S/C20H21N3O4S/c1-2-26-17-10-8-16(9-11-17)19-12-13-20(23-22-19)27-15-14-21-28(24,25)18-6-4-3-5-7-18/h3-13,21H,2,14-15H2,1H3
    • InChI Key: MMSRHGWUGFDOQN-UHFFFAOYSA-N
    • SMILES: C1(S(NCCOC2=NN=C(C3=CC=C(OCC)C=C3)C=C2)(=O)=O)=CC=CC=C1

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Additional information on N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzenesulfonamide

Introduction to N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzenesulfonamide (CAS No. 920213-60-1)

N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzenesulfonamide, a compound with the CAS number 920213-60-1, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural complexity and unique chemical properties of this molecule make it a subject of intense research interest, particularly in the development of novel drugs targeting various biological pathways.

The molecular structure of N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzenesulfonamide features a benzenesulfonamide moiety linked to an ethyl chain that further extends to a pyridazine ring. The presence of the 4-ethoxyphenyl group and the pyridazin-3-yloxy moiety contributes to the compound's distinctive pharmacophoric features, which are believed to play a crucial role in its interaction with biological targets. This architecture is reminiscent of many successful drug candidates that have demonstrated efficacy in preclinical and clinical studies.

In recent years, there has been a growing emphasis on the development of molecules that can modulate biological processes through precise targeting. The benzenesulfonamide group is particularly well-known for its ability to interact with enzymes and receptors, making it a versatile scaffold for drug design. The specific substitution pattern in N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzenesulfonamide is thought to enhance its binding affinity and selectivity, thereby improving its potential as a therapeutic agent.

One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Current research indicates that it may have therapeutic effects in areas such as inflammation, cancer, and neurological disorders. The pyridazine ring, in particular, has been identified as a key structural element that contributes to the compound's biological activity. Studies have shown that pyridazine derivatives can exhibit significant pharmacological properties, including anti-inflammatory and anti-cancer effects.

The synthesis of N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzenesulfonamide presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it possible to produce this compound with high purity and yield. The synthetic route typically involves multi-step reactions, including nucleophilic substitution, condensation, and sulfonation steps. Each step must be carefully optimized to ensure the integrity of the final product.

Recent studies have also explored the pharmacokinetic properties of this compound. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical efficacy and safety profile. Preliminary data suggest that N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzenesulfonamide exhibits favorable pharmacokinetic characteristics, which could translate into improved patient compliance and therapeutic outcomes.

Another area of interest is the potential for this compound to be developed into an oral therapeutic agent. Oral bioavailability is a critical factor in drug development, as it determines how much of the active substance reaches circulation after ingestion. The structural features of N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzenesulfonamide may contribute to its solubility and stability in gastrointestinal fluids, enhancing its oral bioavailability.

The safety profile of any new drug candidate must be thoroughly evaluated before it can be considered for clinical use. Toxicology studies have been conducted on N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzenesulfonamide to assess its potential side effects and toxicity levels. These studies are essential for ensuring that the compound is safe for human use and do not pose significant health risks.

One of the most exciting developments in recent years has been the application of computational methods to drug design. Computer simulations and molecular modeling techniques can predict how a compound will interact with biological targets, providing valuable insights into its potential efficacy and safety. These tools have been instrumental in optimizing the structure of N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzenesulfonamide and identifying new analogs with improved properties.

The future prospects for N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzenesulfonamide are promising. Ongoing research aims to further refine its chemical structure and explore new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the development process, bringing this compound closer to clinical validation.

In conclusion, N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)benzenesulfonamide (CAS No. 920213-60-1) represents a significant advancement in pharmaceutical chemistry. Its complex structure, unique pharmacophoric features, and promising biological activity make it a subject of considerable research interest. As our understanding of drug design continues to evolve, compounds like this one hold great potential for addressing some of the most challenging medical conditions faced today.

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